molecular formula C12H21NO2 B13316334 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one

Cat. No.: B13316334
M. Wt: 211.30 g/mol
InChI Key: HYMGQOQAVZEKTA-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that features both an azepane ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the formation of the azepane and oxolane rings followed by their coupling. Common synthetic routes may include:

    Ring Formation: The azepane ring can be synthesized through cyclization reactions involving amines and haloalkanes. The oxolane ring can be formed via cyclization of diols or epoxides.

    Coupling Reaction: The two rings can be coupled using various reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:

    Catalysis: Use of efficient catalysts to improve yield and selectivity.

    Process Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one: Similar structure with a piperidine ring instead of an azepane ring.

    2-(Azepan-2-yl)-1-(tetrahydrofuran-2-yl)ethan-1-one: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to the combination of the azepane and oxolane rings, which may impart distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(oxolan-2-yl)ethanone

InChI

InChI=1S/C12H21NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h10,12-13H,1-9H2

InChI Key

HYMGQOQAVZEKTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2CCCO2

Origin of Product

United States

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